

An In-depth Technical Guide to Covalent PROTAC Design for STING Degradation

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Compound of Interest

Compound Name: PROTAC STING Degradator-2

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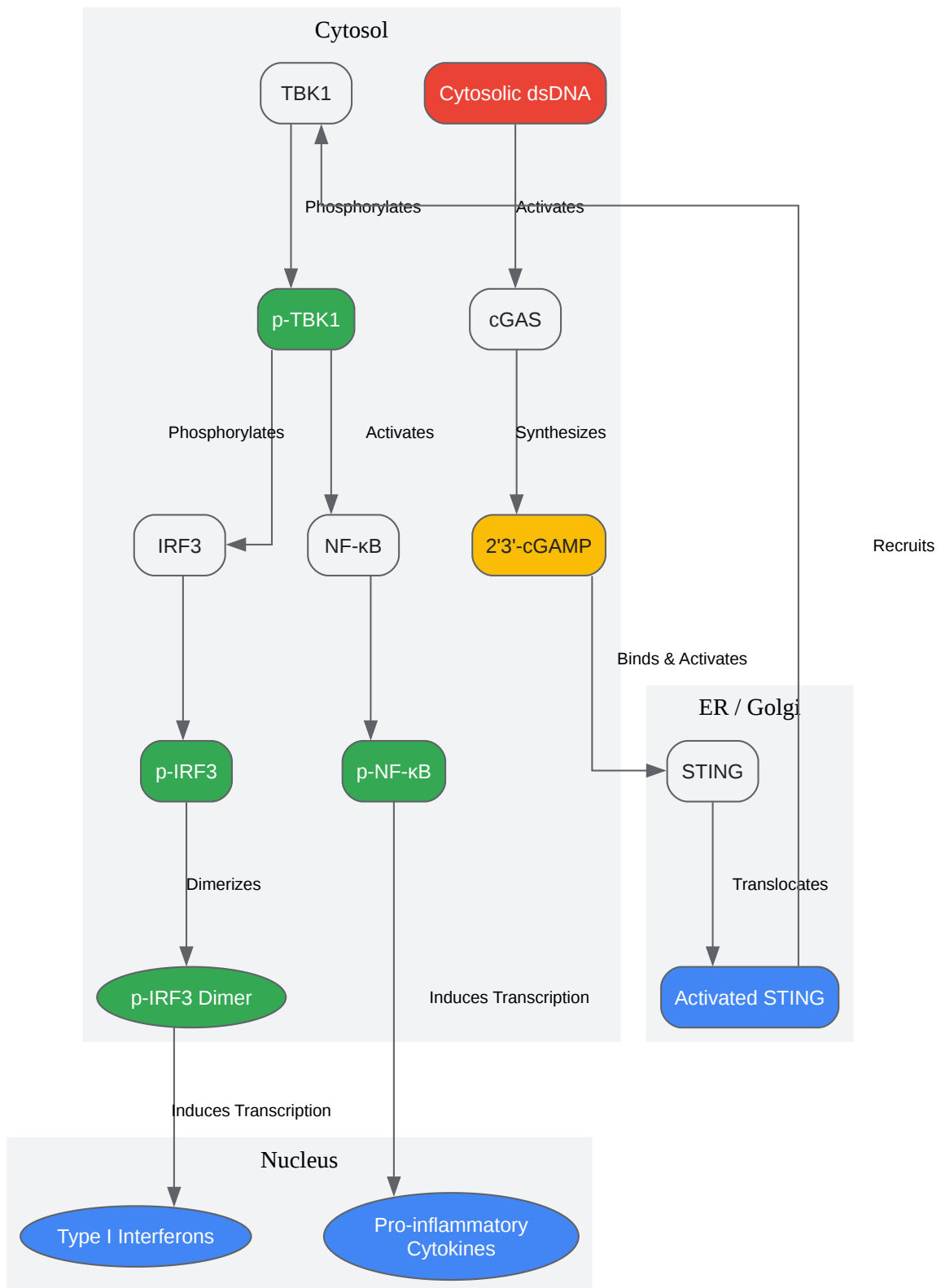
This guide provides a comprehensive overview of the principles, design strategies, and experimental evaluation of covalent Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the Stimulator of Interferon Genes (STING) protein. Given the critical role of STING in innate immunity and its implication in various autoimmune and inflammatory diseases, its targeted degradation represents a promising therapeutic avenue. Covalent PROTACs, by forming a lasting bond with their target, offer potential advantages in potency, duration of action, and the ability to target proteins with challenging binding pockets.

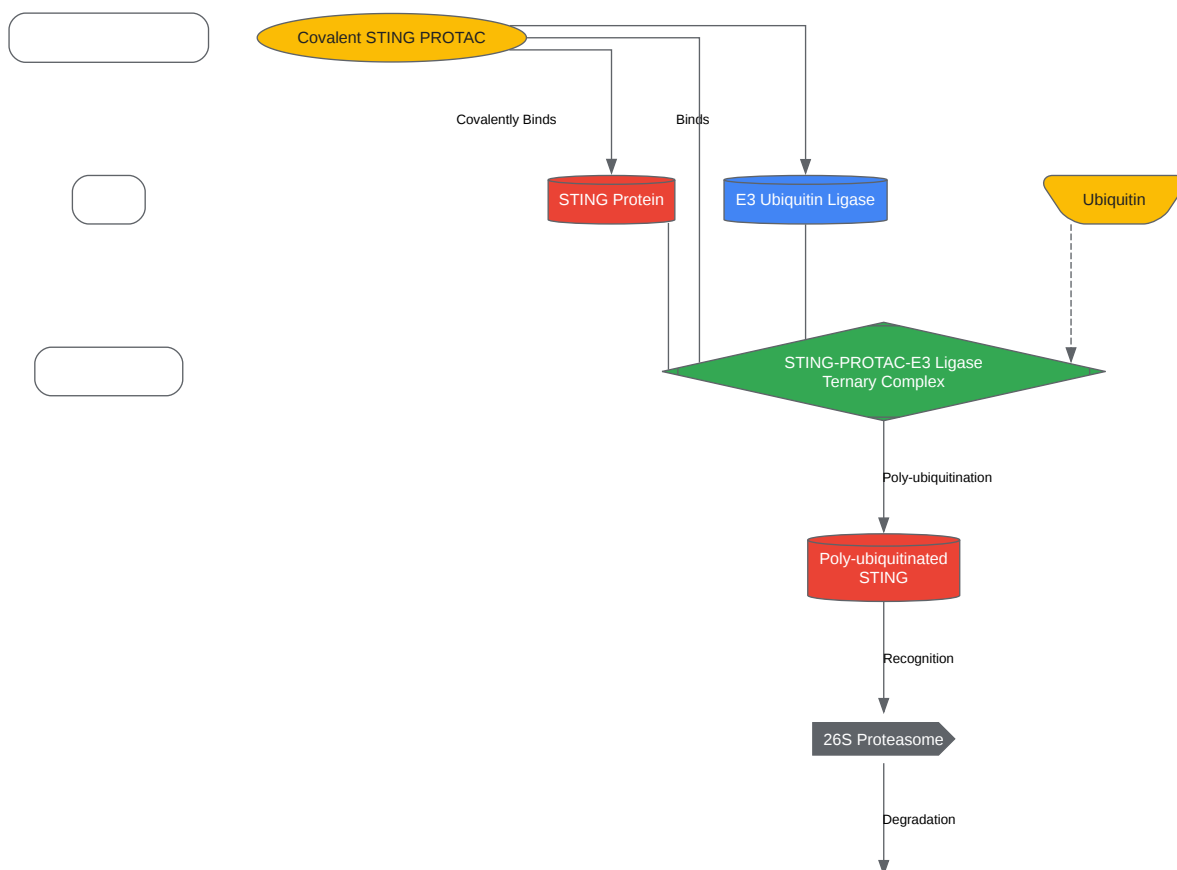
The STING Signaling Pathway and Therapeutic Rationale

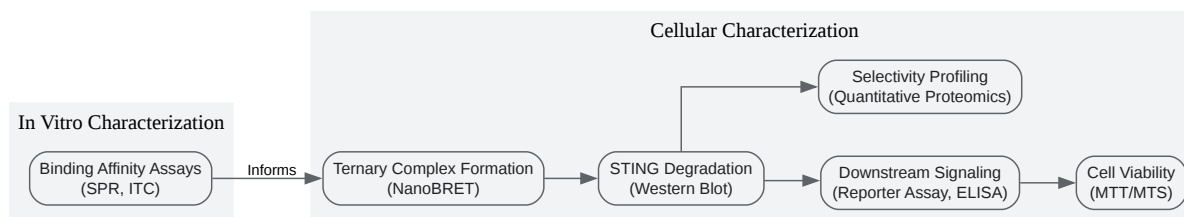
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its activation.[1][2] Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-

binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation to drive the expression of type I interferons (IFN-I).[3] Concurrently, STING activation can also lead to the activation of the NF- κ B pathway, promoting the expression of pro-inflammatory cytokines.[1]

While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathophysiology of various autoimmune and autoinflammatory diseases. Therefore, targeted degradation of STING using PROTACs presents an attractive therapeutic strategy to downregulate this pathway and mitigate inflammation.







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References

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